
Rucaparib (Tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rucaparib (Tartrate) is an oral small-molecule poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . This compound is marketed under the brand name Rubraca™ and is developed by Clovis Oncology, Inc .
准备方法
The synthesis of Rucaparib involves several steps, including the use of ether solvents such as diethyl ether, ethyl tert-butyl ether, and tetrahydrofuran . One of the key methods involves a cyanide-catalyzed imino-Stetter reaction, which is highly reliable for constructing the tetra-substituted indole derivative with the correct regioselectivity . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
化学反应分析
Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and water . Major products formed from these reactions are typically degradation impurities, which are identified and quantified using high-performance liquid chromatography (HPLC) . Oxidative, basic, and acidic stress conditions significantly impact the degradation of Rucaparib compared to thermal and photolysis conditions .
科学研究应用
Rucaparib has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of poly(ADP-ribose) polymerase inhibition. In biology, it helps in understanding DNA repair mechanisms. In medicine, Rucaparib is used to treat recurrent ovarian cancer and metastatic castration-resistant prostate cancer . It is also being evaluated for its efficacy and safety in treating locally advanced or metastatic urothelial carcinoma . In the industry, Rucaparib is used in the development of new cancer therapies.
作用机制
Rucaparib exerts its effects by inhibiting poly(ADP-ribose) polymerase enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair by activating DNA damage response pathways such as base excision repair . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .
相似化合物的比较
Rucaparib is often compared with other poly(ADP-ribose) polymerase inhibitors such as talazoparib and niraparib . While all these compounds inhibit poly(ADP-ribose) polymerase enzymes, Rucaparib is unique in its binding properties and efficacy in treating specific types of cancer . Talazoparib, for instance, has similar binding properties but differs in its cytotoxicity and clinical applications .
生物活性
Rucaparib (tartrate) is a poly(ADP-ribose) polymerase (PARP) inhibitor that has gained attention for its role in cancer therapy, particularly in the treatment of tumors with homologous recombination repair deficiencies. This article explores the biological activity of rucaparib, focusing on its mechanisms of action, efficacy in various cancer types, and relevant clinical studies.
Rucaparib primarily inhibits PARP1 and PARP2 enzymes, which are crucial for repairing single-strand breaks in DNA. By inhibiting these enzymes, rucaparib prevents cancer cells from repairing DNA damage, leading to cell death, particularly in cells deficient in BRCA1/2 or other DNA repair genes .
Key Mechanisms:
- PARP Inhibition : Leads to accumulation of DNA damage.
- Synthetic Lethality : Particularly effective in BRCA-mutated tumors where the homologous recombination repair pathway is compromised.
- Vasodilation Effects : Rucaparib may enhance drug delivery to tumor sites by improving perfusion .
Pharmacokinetics
The pharmacokinetic profile of rucaparib shows linearity across doses from 240 mg to 840 mg twice daily. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max (steady-state) | 1940 ng/mL (54% CV) |
AUC_0-12h | 16900 h x ng/mL (54% CV) |
Half-Life | Approximately 21 hours |
Bioavailability | 36% (range 30-45%) |
Protein Binding | 70% bound to plasma proteins |
Rucaparib is primarily metabolized by CYP2D6 and undergoes various metabolic processes including N-demethylation and glucuronidation .
Ovarian Cancer
Rucaparib has shown significant efficacy in patients with high-grade ovarian carcinoma (HGOC), particularly those with BRCA mutations. In a pooled analysis from Studies 10 and ARIEL2, the objective response rate (ORR) was approximately 53.8%, with a median duration of response (DOR) of 9.2 months .
Prostate Cancer
In the TRITON2 study, rucaparib was evaluated in patients with metastatic castration-resistant prostate cancer (mCRPC). The study demonstrated notable responses in patients with BRCA alterations, with a progression-free survival (PFS) of 11.2 months compared to 6.4 months for standard treatments .
Case Study Example:
A patient with mCRPC carrying a RAD51B alteration showed significant radiographic and PSA responses after treatment with rucaparib, highlighting the potential for efficacy even outside the classic BRCA mutation context .
Safety Profile
The safety profile of rucaparib is generally manageable but includes common adverse events such as:
- Nausea
- Fatigue
- Anemia
- Vomiting
In clinical trials, treatment-emergent adverse events led to dose reductions or treatment interruptions in a significant percentage of patients .
Synergistic Effects
Research has indicated that rucaparib may exhibit synergistic effects when used in combination with other therapies. For instance, its major metabolite M324 has shown unique kinase inhibition properties that could enhance therapeutic outcomes .
属性
分子式 |
C23H24FN3O7 |
---|---|
分子量 |
473.4 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
QDEYOHBAURMWHP-LREBCSMRSA-N |
手性 SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。